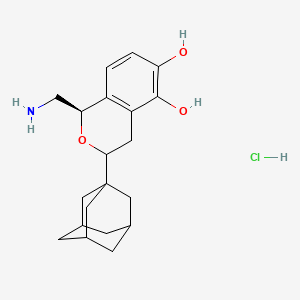

(1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride

概要

説明

A 77636 塩酸塩は、強力な経口活性で選択的な長時間のドーパミンD1受容体アゴニストです。パーキンソン病治療効果が知られており、ドーパミンD2受容体では機能的に不活性です 。パーキンソン病や他の神経疾患の治療における潜在的な治療用途について、広く研究されています .

準備方法

合成経路と反応条件

A 77636 塩酸塩の合成は、コア構造の調製から始まり、官能基の修飾が続く、いくつかのステップを含みます。主なステップには以下が含まれます。

アダマンチル基の形成: アダマンチル基は、環化と官能基化を含む一連の反応によって導入されます。

アミノメチル化: アミノメチル基の導入は、還元アミノ化によって達成されます。

工業生産方法

A 77636 塩酸塩の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには、高収率の反応、効率的な精製技術、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類

A 77636 塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: 化合物は、キノンやその他の酸化誘導体を形成するために酸化することができます。

還元: 還元反応は、化合物を対応する還元型に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主要な生成物

これらの反応から形成される主な生成物には、A 77636 塩酸塩のさまざまな酸化、還元、および置換誘導体が含まれ、それぞれが異なる化学的および生物学的特性を持っています .

科学研究アプリケーション

A 77636 塩酸塩は、以下を含む幅広い科学研究用途があります。

化学: ドーパミン受容体の相互作用とシグナル伝達経路を研究するためのモデル化合物として使用されます。

生物学: 神経細胞の成長、発達、行動への影響について調査されています。

医学: パーキンソン病、統合失調症、およびその他の神経疾患の治療における潜在的な治療用途について探求されています。

科学的研究の応用

Dopamine D1 Receptor Agonism

A-77636 is recognized for its high affinity for dopamine D1 receptors, making it a crucial compound in studies related to dopamine signaling. Its potency is evidenced by a pKi value of 7.40 and a Ki of 39.8 nM . This selectivity allows for targeted therapeutic applications in conditions where dopamine modulation is beneficial.

Parkinson's Disease Treatment

Research indicates that A-77636 has potential as a treatment for Parkinson's disease due to its ability to alleviate symptoms in models of the disease. In rat models with unilateral 6-hydroxydopamine lesions, A-77636 induced prolonged contralateral turning behavior, which was blocked by D1 receptor antagonists but not by D2 receptor antagonists . Additionally, in marmosets treated with MPTP to induce parkinsonian-like symptoms, A-77636 increased locomotor activity and reduced symptom severity .

Cognitive Enhancement

Studies have shown that A-77636 can influence cognitive functions such as working memory. In aged monkeys, administration of dopamine D1 receptor agonists like A-77636 demonstrated dose-dependent improvements in spatial working memory tasks . This suggests potential applications in treating cognitive deficits associated with aging or neurodegenerative diseases.

Case Study 1: Parkinsonian Models

In a controlled study involving MPTP-treated marmosets, A-77636 was administered both subcutaneously and orally. Results showed significant increases in locomotor activity and a reduction in parkinsonian symptoms, highlighting its efficacy as a potential therapeutic agent for Parkinson's disease .

Case Study 2: Cognitive Function in Aging

Research conducted on aged monkeys revealed that A-77636 administration improved performance on spatial working memory tasks compared to controls. This study underscores the compound's potential role in enhancing cognitive functions impaired by aging .

Comparative Analysis of Related Compounds

| Compound Name | Affinity (pKi) | EC50 (nM) | Therapeutic Use |

|---|---|---|---|

| A-77636 | 7.40 | 1.1 | Parkinson's Disease |

| SKF81297 | 7.20 | 0.9 | Cognitive Enhancement |

| Fenoldopam | 7.00 | 10 | Hypertension Treatment |

作用機序

A 77636 塩酸塩は、ドーパミンD1受容体に選択的に結合して活性化することによって効果を発揮します。この活性化はアデニル酸シクラーゼを刺激し、環状AMPレベルの上昇とそれに続く環状AMP依存性タンパク質キナーゼの活性化につながります。これらのキナーゼは次にさまざまな標的タンパク質をリン酸化し、神経活動と行動の変化をもたらします 。化合物の高い効力と長い作用時間は、その強い結合親和性と受容体からの遅い解離に起因します。

類似化合物の比較

類似化合物

SKF 38393 塩酸塩: 同様の特性を持つ別のドーパミンD1受容体アゴニストですが、作用時間は短いです。

A 86929: パーキンソン病治療効果を持つ選択的なドーパミンD1受容体アゴニスト。

SKF 81297: 研究で用いられる強力なドーパミンD1受容体アゴニスト。

独自性

A 77636 塩酸塩は、その高い効力、ドーパミンD1受容体に対する選択性、および長い作用時間によりユニークです。他のドーパミンD1受容体アゴニストとは異なり、動物に場所嗜好を生じさせないため、報酬の効果を混同することなく、脳におけるドーパミンD1受容体の役割を研究するための貴重なツールとなります。

類似化合物との比較

Similar Compounds

SKF 38393 hydrochloride: Another dopamine D1 receptor agonist with similar properties but shorter duration of action.

A 86929: A selective dopamine D1 receptor agonist with antiparkinsonian activity.

SKF 81297: A potent dopamine D1 receptor agonist used in research studies.

Uniqueness

A 77636 hydrochloride is unique due to its high potency, selectivity for dopamine D1 receptors, and long duration of action. Unlike other dopamine D1 receptor agonists, it does not produce place preference in animals, making it a valuable tool for studying the role of dopamine D1 receptors in the brain without the confounding effects of reward.

生物活性

The compound (1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol; hydrochloride is a notable isochromene derivative that has garnered attention for its biological activity, particularly as a selective dopamine D1 receptor agonist. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 365.9 g/mol. The structure features an adamantyl group and an aminomethyl substituent, which contribute to its pharmacological properties.

As a dopamine D1 receptor agonist , (1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol hydrochloride exhibits significant effects on dopaminergic signaling pathways. It has been shown to activate D1 receptors with high affinity (pKi = 7.40), influencing various neurophysiological processes including cognition and motor function .

Pharmacological Effects

Research indicates that this compound can modulate neurotransmitter release and impact cognitive functions. Notably, it has been linked to:

- Cognitive Enhancement : Studies have demonstrated its potential role in improving spatial cognition tasks through dopaminergic mechanisms .

- Neuroprotection : The compound may offer protective effects against neurodegenerative conditions by enhancing dopaminergic signaling .

Data Table: Biological Activity Summary

Case Study 1: Cognitive Function

A study conducted on marmosets demonstrated that systemic administration of A-77636 (the compound's synonym) resulted in significant increases in Fos-like immunoreactivity in specific brain regions associated with cognition. This suggests that the compound enhances cognitive processing through D1 receptor activation .

Case Study 2: Neuroprotection

In a model of neurodegeneration, the administration of the compound showed reduced neuronal loss and improved behavioral outcomes in tests assessing motor function. This indicates a potential therapeutic application in conditions such as Parkinson's disease .

特性

IUPAC Name |

(1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c21-10-17-14-1-2-16(22)19(23)15(14)6-18(24-17)20-7-11-3-12(8-20)5-13(4-11)9-20;/h1-2,11-13,17-18,22-23H,3-10,21H2;1H/t11?,12?,13?,17-,18-,20?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHPNJVKFAPVOG-QYFJGNGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4CC5=C(C=CC(=C5O)O)C(O4)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C34CC5CC(C3)CC(C5)C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042576 | |

| Record name | A 77636 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145307-34-2 | |

| Record name | (1R,3S)-1-(Aminomethyl)-3,4-dihydro-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-2-benzopyran-5,6-diol hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145307-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | A 77636 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-77636 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA6RGP1J4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。